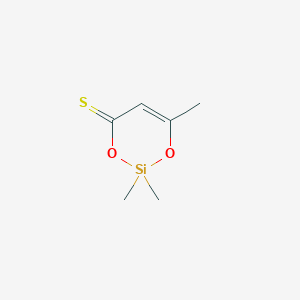![molecular formula C11H16O2 B14249518 3-[(2S)-2-methylbutoxy]phenol CAS No. 252235-35-1](/img/structure/B14249518.png)
3-[(2S)-2-methylbutoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S)-2-methylbutoxy]phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a 2-methylbutoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-methylbutoxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 2-methylbutanol derivative. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S)-2-methylbutoxy]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Applications De Recherche Scientifique
3-[(2S)-2-methylbutoxy]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(2S)-2-methylbutoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is facilitated by the hydroxyl group on the aromatic ring . Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-methylphenol: A phenolic compound with a methyl group at the para position relative to the hydroxyl group.
2-methylbutoxyphenol: A compound similar to 3-[(2S)-2-methylbutoxy]phenol but with the substituent at a different position on the aromatic ring.
Uniqueness
This compound is unique due to the specific positioning of the 2-methylbutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant and antimicrobial properties compared to other phenolic compounds .
Propriétés
Numéro CAS |
252235-35-1 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-[(2S)-2-methylbutoxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
QJZRJZPUFQDTPZ-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC=CC(=C1)O |
SMILES canonique |
CCC(C)COC1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


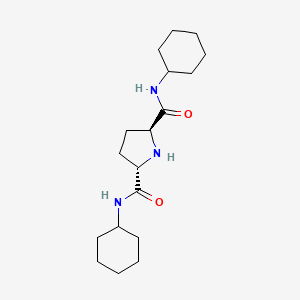
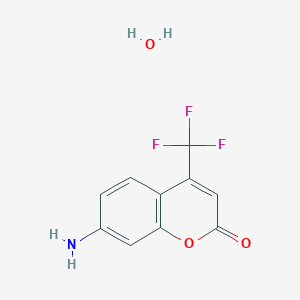
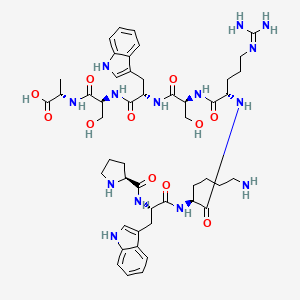
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
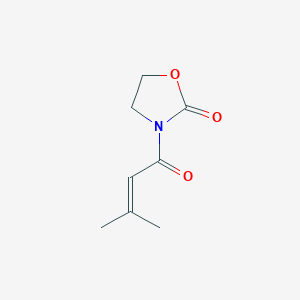
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
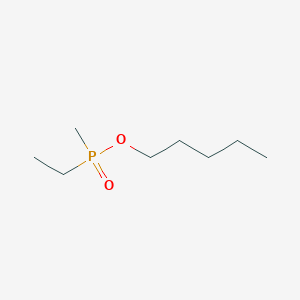
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


